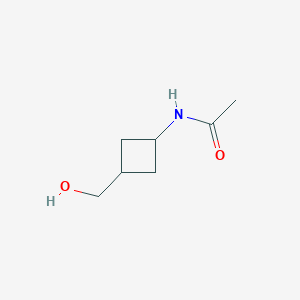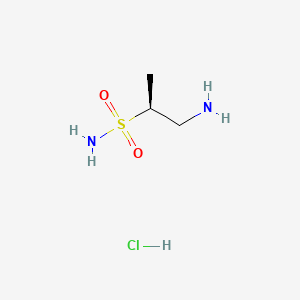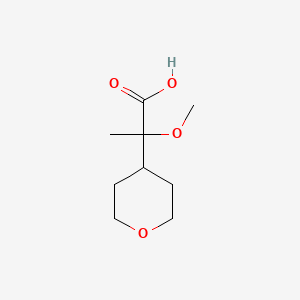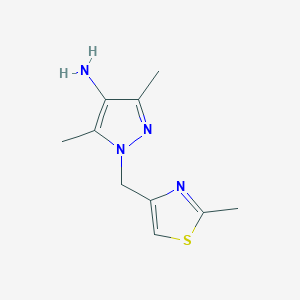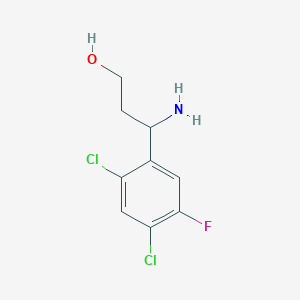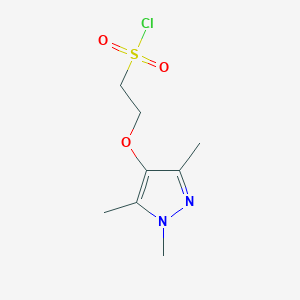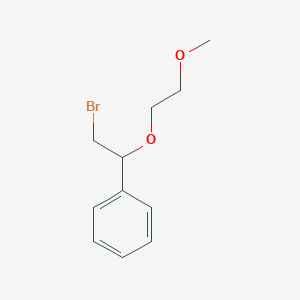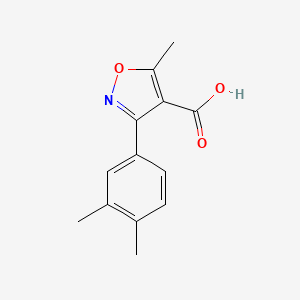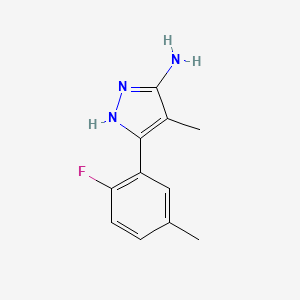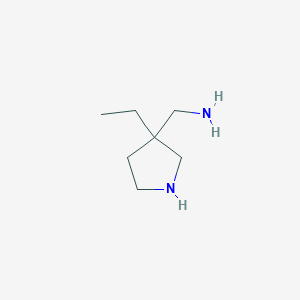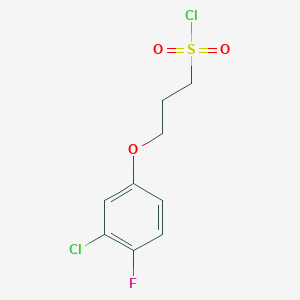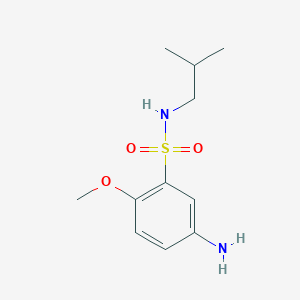
5-Amino-n-isobutyl-2-methoxybenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Amino-n-isobutyl-2-methoxybenzenesulfonamide is an organic compound with the molecular formula C11H18N2O3S and a molecular weight of 258.34 g/mol . This compound is characterized by the presence of an amino group, an isobutyl group, a methoxy group, and a benzenesulfonamide moiety. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
The synthesis of 5-Amino-n-isobutyl-2-methoxybenzenesulfonamide typically involves multi-step organic reactions. One common method includes the nitration of 2-methoxybenzenesulfonamide followed by reduction to introduce the amino group. The isobutyl group can be introduced through alkylation reactions. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature, pressure, and the use of catalysts .
Análisis De Reacciones Químicas
5-Amino-n-isobutyl-2-methoxybenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Common Reagents and Conditions: Reagents such as N-bromosuccinimide (NBS) for bromination, and catalysts like palladium for coupling reactions, are commonly used.
Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, bromination can yield bromo derivatives, while coupling reactions can produce complex organic molecules.
Aplicaciones Científicas De Investigación
5-Amino-n-isobutyl-2-methoxybenzenesulfonamide is utilized in various fields of scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme interactions and protein modifications.
Medicine: Research into its potential therapeutic applications, such as enzyme inhibition or receptor modulation, is ongoing.
Industry: It is employed in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of 5-Amino-n-isobutyl-2-methoxybenzenesulfonamide involves its interaction with specific molecular targets. It can act as an inhibitor or modulator of enzymes, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
5-Amino-n-isobutyl-2-methoxybenzenesulfonamide can be compared with similar compounds such as:
5-Chloro-N-isobutyl-2-methoxybenzenesulfonamide: This compound has a chlorine atom instead of an amino group, which affects its reactivity and applications.
5-Bromo-2-methoxybenzenesulfonyl chloride: The presence of a bromo group and a sulfonyl chloride moiety makes it suitable for different types of chemical reactions.
N-Benzyl-5-bromo-2-methoxybenzenesulfonamide:
The uniqueness of this compound lies in its specific combination of functional groups, which provides a distinct set of chemical properties and reactivity patterns.
Propiedades
Fórmula molecular |
C11H18N2O3S |
|---|---|
Peso molecular |
258.34 g/mol |
Nombre IUPAC |
5-amino-2-methoxy-N-(2-methylpropyl)benzenesulfonamide |
InChI |
InChI=1S/C11H18N2O3S/c1-8(2)7-13-17(14,15)11-6-9(12)4-5-10(11)16-3/h4-6,8,13H,7,12H2,1-3H3 |
Clave InChI |
KPXNUMDQBXGIMJ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CNS(=O)(=O)C1=C(C=CC(=C1)N)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


